3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA
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Overview
Description
3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA is a complex organic compound that features a sulfonyl group, a triazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-[(1H-1,2,4-triazol-1-yl)methyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity or receptor function. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: Shares the triazole ring but lacks the sulfonyl and urea groups.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the triazole and urea moieties.
N-Phenylurea: Contains the urea group but lacks the sulfonyl and triazole groups.
Uniqueness
3-(4-METHYLBENZENESULFONYL)-1-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}UREA is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-13-2-8-16(9-3-13)26(24,25)21-17(23)20-15-6-4-14(5-7-15)10-22-12-18-11-19-22/h2-9,11-12H,10H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWHSYOFQZAMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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